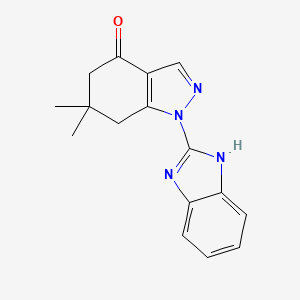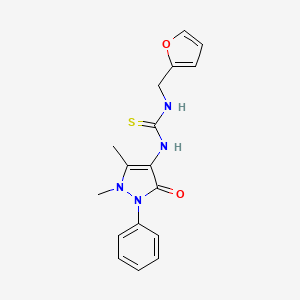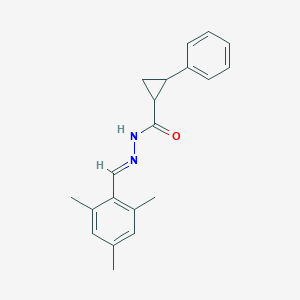![molecular formula C19H21IN2O B5755208 N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy homeostasis in cells, and its activation has been shown to have beneficial effects in a variety of disease states, including metabolic disorders, cancer, and cardiovascular disease.
作用機序
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea activates AMPK by binding to the γ subunit of the enzyme, causing a conformational change that results in activation of the kinase domain. This activation leads to phosphorylation of downstream targets that regulate cellular metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
Activation of AMPK by this compound has been shown to have a variety of biochemical and physiological effects. In metabolic disorders, this compound has been shown to increase glucose uptake and insulin sensitivity, reduce liver fat accumulation, and improve mitochondrial function. In cancer, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells, and to enhance the efficacy of chemotherapy. In cardiovascular disease, this compound has been shown to reduce inflammation and improve cardiac function.
実験室実験の利点と制限
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has several advantages for lab experiments, including its specificity for AMPK activation, its ability to cross the blood-brain barrier, and its stability in vivo. However, this compound also has limitations, including its complexity of synthesis, its potential for off-target effects, and its lack of clinical data.
将来の方向性
For research on N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea include further studies on its mechanism of action, identification of new targets of AMPK activation, and development of more potent and selective activators of AMPK. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to investigate its potential as a therapeutic agent for metabolic disorders, cancer, and cardiovascular disease.
合成法
The synthesis of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves a multistep process that begins with the reaction of 4-iodoaniline with 1-(3-isopropenylphenyl)ethanone to form an intermediate product. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied in preclinical models of disease, and its activation of AMPK has been shown to have beneficial effects in a variety of disease states. In metabolic disorders, this compound has been shown to improve glucose uptake and insulin sensitivity, reduce liver fat accumulation, and improve mitochondrial function. In cancer, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells, and to enhance the efficacy of chemotherapy. In cardiovascular disease, this compound has been shown to reduce inflammation and improve cardiac function.
特性
IUPAC Name |
1-(4-iodophenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c1-13(2)14-6-5-7-15(12-14)19(3,4)22-18(23)21-17-10-8-16(20)9-11-17/h5-12H,1H2,2-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKOLALADHXTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)
![N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755161.png)


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)


![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)

![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)

